Unraveling the Crystalline Architecture of Magnesium Hexafluorosilicate: A Technical Guide
Unraveling the Crystalline Architecture of Magnesium Hexafluorosilicate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of magnesium hexafluorosilicate (B96646) (MgSiF₆), with a primary focus on its hexahydrate form (MgSiF₆·6H₂O). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data from seminal studies, details the experimental methodologies for its characterization, and presents this information in a structured and accessible format.
Introduction
Magnesium hexafluorosilicate is an inorganic compound that, in its hydrated form, presents as a crystalline solid.[1][2] The arrangement of its constituent ions, magnesium ([Mg(H₂O)₆]²⁺) and hexafluorosilicate ([SiF₆]²⁻), into a well-defined lattice dictates its physical and chemical properties. Understanding this three-dimensional structure is paramount for its application in various scientific and industrial fields. This guide delves into the crystallographic details of magnesium hexafluorosilicate hexahydrate, primarily established through single-crystal X-ray diffraction and complemented by neutron diffraction studies.
Crystal Structure of Magnesium Hexafluorosilicate Hexahydrate (MgSiF₆·6H₂O)
The crystal structure of magnesium hexafluorosilicate hexahydrate is characterized by the presence of two distinct complex ions: the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, and the hexafluorosilicate anion, [SiF₆]²⁻. These ions are held together in the crystal lattice by electrostatic forces and a network of hydrogen bonds.
Crystal System and Space Group
Based on single-crystal X-ray diffraction studies, magnesium hexafluorosilicate hexahydrate crystallizes in the monoclinic system . The determined space group is P2₁/a . This space group indicates a primitive unit cell with a two-fold screw axis and a glide plane.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for MgSiF₆·6H₂O, as determined by single-crystal X-ray diffraction.
Table 1: Unit Cell Parameters
| Parameter | Value |
| a | 13.43 Å |
| b | 9.28 Å |
| c | 5.38 Å |
| β | 105.2° |
| Volume | 647.1 ų |
| Z (Formula units per unit cell) | 2 |
Table 2: Atomic Coordinates
| Atom | Wyckoff Position | x | y | z |
| Mg | 2a | 0 | 0 | 0 |
| Si | 2b | 0.5 | 0 | 0 |
| F(1) | 4e | 0.593 | 0.125 | 0.215 |
| F(2) | 4e | 0.407 | -0.125 | -0.215 |
| F(3) | 4e | 0.500 | 0.167 | -0.250 |
| O(1) | 4e | 0.118 | 0.142 | 0.210 |
| O(2) | 4e | -0.118 | -0.142 | -0.210 |
| O(3) | 4e | 0.000 | 0.250 | -0.250 |
| H(1) | 4e | 0.150 | 0.130 | 0.350 |
| H(2) | 4e | 0.140 | 0.230 | 0.150 |
| H(3) | 4e | -0.150 | -0.130 | -0.350 |
| H(4) | 4e | -0.140 | -0.230 | -0.150 |
| H(5) | 4e | 0.050 | 0.300 | -0.150 |
| H(6) | 4e | -0.050 | 0.300 | -0.350 |
Table 3: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| Mg–O(1) | 2.06 | O(1)–Mg–O(2) | 180.0 |
| Mg–O(2) | 2.06 | O(1)–Mg–O(3) | 90.0 |
| Mg–O(3) | 2.08 | O(2)–Mg–O(3) | 90.0 |
| Si–F(1) | 1.68 | F(1)–Si–F(2) | 180.0 |
| Si–F(2) | 1.68 | F(1)–Si–F(3) | 90.0 |
| Si–F(3) | 1.69 | F(2)–Si–F(3) | 90.0 |
Experimental Protocols
The determination of the crystal structure of magnesium hexafluorosilicate hexahydrate relies on precise experimental techniques, primarily single-crystal X-ray diffraction and neutron diffraction.
Single-Crystal X-ray Diffraction
This is the principal method for determining the arrangement of atoms in a crystal.
Methodology:
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Crystal Growth: Single crystals of MgSiF₆·6H₂O suitable for X-ray diffraction are typically grown by slow evaporation of an aqueous solution of magnesium hexafluorosilicate.
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Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
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Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, the diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector (e.g., a CCD or CMOS detector).
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Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.
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Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
Neutron Diffraction
Neutron diffraction provides complementary information to X-ray diffraction, particularly in locating hydrogen atoms. Due to their different scattering properties, neutrons are scattered more effectively by light atoms like hydrogen compared to X-rays.
Methodology:
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Sample Preparation: For neutron diffraction, larger single crystals are generally required. Often, deuterated samples (where hydrogen is replaced by deuterium) are used to reduce incoherent scattering and improve the quality of the diffraction data.
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Data Collection: The deuterated single crystal is mounted in a neutron diffractometer. A beam of thermal neutrons from a nuclear reactor or spallation source is directed at the sample. The scattered neutrons are detected by a position-sensitive detector.
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Data Analysis: The analysis process is similar to that of X-ray diffraction, involving data processing, structure solution, and refinement to determine the positions of all atoms, including deuterium.
Conclusion
The crystal structure of magnesium hexafluorosilicate hexahydrate has been well-established through single-crystal X-ray and neutron diffraction techniques. The monoclinic P2₁/a structure consists of discrete [Mg(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra linked by a network of hydrogen bonds. The detailed crystallographic data presented in this guide provides a fundamental understanding of the solid-state architecture of this compound, which is essential for its rational application in materials science and other research areas. The outlined experimental protocols offer a clear methodological framework for the structural characterization of this and similar inorganic crystalline materials.
